N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

Researchers probing indole-binding pockets often encounter flexible analogs with poor selectivity. This compound's rigid but-2-yn-1-yl spacer constrains the benzodioxole and N1-indole moieties in a linear geometry, providing a precise pharmacophore for structure-activity relationship (SAR) studies where C3/C5-substituted indoles have failed. - Distinct N1-indole acetamide architecture enables non-canonical binding site interrogation. - Alkyne linker serves as a metabolic stability benchmark vs. saturated analogs in liver microsome assays. - XLogP3 = 3.0 and characteristic MS fragmentation ions make it an ideal internal standard for quantitative bioanalysis of indole-containing drugs.

Molecular Formula C21H18N2O4
Molecular Weight 362.385
CAS No. 1448069-68-8
Cat. No. B2909682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide
CAS1448069-68-8
Molecular FormulaC21H18N2O4
Molecular Weight362.385
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CN3C=CC4=CC=CC=C43
InChIInChI=1S/C21H18N2O4/c24-21(14-23-11-9-16-5-1-2-6-18(16)23)22-10-3-4-12-25-17-7-8-19-20(13-17)27-15-26-19/h1-2,5-9,11,13H,10,12,14-15H2,(H,22,24)
InChIKeyPIJHSFWCMJYVHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Compound Class


N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide (CAS 1448069-68-8) is a synthetic small molecule (MW = 362.4 g/mol; formula C₂₁H₁₈N₂O₄) belonging to the indole-acetamide class connected via an alkyne linker to a benzodioxole moiety [1]. The compound was first deposited in PubChem in 2013 and is primarily distributed by chemical sourcing vendors as a research-grade chemical [1]. Its core structure combines three pharmacophoric elements: an indole ring, an acetamide linker, and a methylenedioxyphenyl (benzodioxole) group, which is a privileged scaffold in medicinal chemistry [2].

N1-indole acetamide pharmacophore for non-canonical binding pocket studies
But-2-yn-1-yl spacer provides rigid, linear scaffold geometry
Research-grade indole-benzodioxole building block (≥95% HPLC typical)

Why Generic Substitution Fails for CAS 1448069-68-8


This compound cannot be trivially replaced by other indole-acetamides or benzodioxole-containing analogs without altering key molecular recognition features. The specific combination of an N-indolyl acetamide moiety—rather than the more common C-3 or C-5 indole substitution—and a but-2-yn-1-yl spacer distinguishes it from dimethylamino or methoxyphenoxy analogs [1]. The alkyne linker imposes a rigid, linear geometry that constrains the spatial relationship between the benzodioxole and indole groups, a feature absent in flexible alkyl-chain analogs. Furthermore, the absence of a basic amine in the linker region alters hydrogen-bonding capacity and protonation state relative to piperazine- or dimethylamino-substituted analogs, which can dramatically shift target engagement, solubility, and off-target profiles [2].

Indole position N1 substitution may shift binding profile vs. more common C3/C5 indole-acetamides
Linker rigidity Alkyne spacer enforces fixed geometry; flexible-chain analogs can adopt multiple low-energy conformers
H-bond pattern Benzodioxole oxygen atoms increase H-bond acceptors, potentially altering solubility and target engagement relative to dimethylamino or methoxyphenoxy analogs

Quantitative Differentiation Evidence for CAS 1448069-68-8


Lipophilicity and Hydrogen-Bonding Profile Differentiation

The target compound exhibits a calculated partition coefficient (XLogP3) of 3.0, which is identical to its closest N-indolyl acetamide analog bearing a dimethylamino linker, but its hydrogen-bond acceptor count (4) is higher than the dimethylamino analog (3), owing to the benzodioxole oxygen atoms [1]. Relative to the 2-methoxyphenoxy analog, the target compound's XLogP3 is 0.3 log units higher, indicating moderately increased lipophilicity [1].

Lipophilicity & H-bond
Reported
XLogP3 = 3.0, H-bond acceptors = 4
Distinct H-bond profile may support assay selection where polar interactions are of interest
Computed values; experimental logP/D and solubility verification recommended
Lipophilicity Drug-likeness Physicochemical profiling

N1-Indole Substitution and Alkyne Spacer Geometry

The target compound features a unique N1-indole acetamide linkage, whereas the majority of biologically characterized indole-acetamides in the CB2 and KRAS inhibitor literature utilize C3 or C5 indole substitution [1]. The but-2-yn-1-yl spacer enforces a 180° bond angle between the amide nitrogen and the benzodioxole oxygen, yielding a center-to-center distance of approximately 10.5 Å between the indole and benzodioxole ring centroids (DFT-optimized geometry) [2]. This contrasts with flexible ethyl or propyl linkers in related compounds, which permit multiple low-energy conformers.

Substitution & geometry
Class-level inference
N1-indole, alkyne spacer ≈10.5 Å centroid distance
May access chemical space distinct from C3/C5 indole-acetamide inhibitor series
Structural comparison based on published analogs; target engagement not assessed
Indole substitution Molecular geometry Structure-activity relationship

Chemical Purity and Quality Specification

The target compound is typically supplied at ≥95% purity (HPLC) by multiple vendors, a specification that meets or exceeds the typical 90–95% purity offered for comparable custom-synthesized indole-acetamide analogs . Consistent lot-to-lot purity reduces the need for repurification in biochemical assays, directly lowering the total cost of ownership for screening campaigns.

Purity specification
Specification review
≥95% (HPLC), typical across vendors
Supports assay-ready procurement with reduced repurification probability
Vendor Certificate of Analysis should be reviewed for lot-specific data
Chemical purity Quality control Procurement specification

Application Scenarios for CAS 1448069-68-8


N1-Indole Binding Pocket Probe Design

The N1-indole substitution and alkyne spacer create a distinct pharmacophore for probing protein pockets that accommodate indole moieties via a non-canonical N1 linkage. This compound can serve as a tool compound for investigating indole-binding sites in enzymes or receptors where C3/C5-substituted indoles have failed to show activity [1].

FBDD Library Expansion

With a molecular weight of 362.4 Da and 5 rotatable bonds, this compound occupies the upper fragment to lower lead-like space. Its three-component architecture (indole–alkyne–benzodioxole) provides three distinct vectors for fragment growing or merging strategies, accessible via click chemistry at the alkyne or amide hydrolysis [1].

PK Tool for Alkyne-Containing Scaffolds

The but-2-yn-1-yl spacer is metabolically distinct from saturated alkyl chains and can be used as a reference compound in metabolic stability assays (e.g., liver microsome or hepatocyte incubations) to benchmark the clearance of alkyne-bearing drug candidates against their saturated analogs [2].

LC-MS/MS Calibration Standard

The compound's moderate lipophilicity (XLogP3 = 3.0) and characteristic fragmentation pattern (indole and benzodioxole daughter ions) make it suitable as an internal standard or calibration reference for quantitative bioanalysis of indole-containing drugs in plasma or tissue homogenates [1].

Application
Selection Property
Validation Focus
N1-Indole pocket probe design
Non-canonical N1 pharmacophore
Binding-site complementarity evaluation
Fragment-based library expansion
Three-vector indole–alkyne–benzodioxole scaffold
Fragment growing/merging feasibility
Alkyne scaffold metabolic research
But-2-yn-1-yl metabolic probe
Microsome/hepatocyte stability benchmarking
LC-MS/MS research bioanalysis
Characteristic indole/benzodioxole fragmentation
Matrix effect and recovery in research matrices
Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.